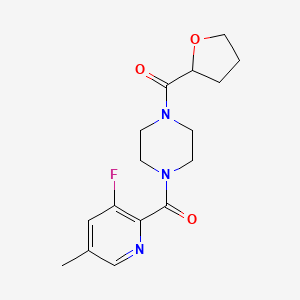

![molecular formula C22H24ClN3O3S B2524859 盐酸 N-(5-苄基-4,5,6,7-四氢噻唑并[5,4-c]吡啶-2-基)-3,5-二甲氧基苯甲酰胺 CAS No. 1184988-89-3](/img/structure/B2524859.png)

盐酸 N-(5-苄基-4,5,6,7-四氢噻唑并[5,4-c]吡啶-2-基)-3,5-二甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of novel compounds with potential antioxidant and antimicrobial activities has been a focus of recent research. In one study, a series of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives were synthesized through a multi-step process involving the formation of Schiff's bases, followed by reactions with ethyl cyanoacetate and subsequent N-methylation. The final step involved a reaction with 4-aminoantipyrine to yield the target compounds . Another study reported the synthesis of E-3-(N,N-Dimethylamino)-1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)prop-2-en-1-one, which was then used to generate various pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, pyrido[2,3-d]pyrimidine, pyrazolo[5,1-c]-1,2,4-triazine, and 1,2,4-triazolo[5,1-c]-1,2,4-triazine derivatives through reactions with different amines and diazonium salts .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were likely confirmed using spectroscopic methods such as NMR and IR, although the specific details are not provided in the abstracts. The presence of various heterocyclic moieties, such as pyrazole, triazole, and pyrimidine rings, suggests a complex molecular architecture that could be crucial for the observed biological activities. The quantitative structure–activity relationships (QSAR) study in the first paper indicates a high correlation between molecular descriptors and antioxidant activity, suggesting that the molecular structure plays a significant role in the compounds' efficacy .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by the formation of heterocyclic systems through condensation, cyclization, and coupling reactions. The Schiff base formation, N-methylation, and reactions with various amines are key steps that lead to the formation of the final compounds with potential biological activities. These reactions are carefully designed to introduce specific functional groups that can enhance the interaction of the compounds with biological targets .

Physical and Chemical Properties Analysis

While the abstracts do not provide detailed information on the physical and chemical properties of the synthesized compounds, it can be inferred that these properties are influenced by the presence of multiple heteroatoms and aromatic systems. These structural features are likely to affect the solubility, stability, and reactivity of the compounds. The antimicrobial and antioxidant activities suggest that the compounds possess the necessary chemical properties to interact with biological systems, potentially through mechanisms such as radical scavenging or inhibition of microbial growth .

科学研究应用

合成和化学性质

- Satyanarayana 等人(2021 年)的一项研究重点介绍了盐酸 N-(5-苄基-4,5,6,7-四氢噻唑并[5,4-c]吡啶-2-基)-3,5-二甲氧基苯甲酰胺在化学合成中的应用。它展示了一种制备 N-苯基苯甲酰胺衍生物的新方法,重点关注环境友好性和温和的反应条件 (Satyanarayana 等人,2021 年).

药理应用

- 该化合物已被研究其在药理学中的潜力。例如,Malinka 等人(1998 年)评估了其衍生物在中枢神经系统 (CNS) 应用和抗分枝杆菌特性方面的作用 (Malinka 等人,1998 年).

- Haginoya 等人(2004 年)的另一项研究探讨了其在开发非胍类因子 Xa 抑制剂中的作用,该抑制剂可能有用作口服抗凝剂 (Haginoya 等人,2004 年).

其他应用

- Gaber 等人(2016 年)的研究表明其在热解研究中的效用,有助于理解化学反应机理 (Gaber 等人,2016 年).

- Patel 和 Patel(2015 年)研究了其衍生物的抗菌和抗真菌特性,突出了其在开发新型抗菌剂中的潜力 (Patel 和 Patel,2015 年).

属性

IUPAC Name |

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3,5-dimethoxybenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S.ClH/c1-27-17-10-16(11-18(12-17)28-2)21(26)24-22-23-19-8-9-25(14-20(19)29-22)13-15-6-4-3-5-7-15;/h3-7,10-12H,8-9,13-14H2,1-2H3,(H,23,24,26);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIACXSZDDRRBHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2,4-dimethylphenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2524777.png)

![4-cyclopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2524778.png)

![5-[(Diethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid](/img/structure/B2524780.png)

![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylthio)phenyl]thiophene-2-carboxamide](/img/structure/B2524784.png)

![3-chloro-2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2524786.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclopropanecarboxamide](/img/structure/B2524790.png)

![N-cycloheptyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2524793.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2524795.png)

![2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2524797.png)